molecular formula C9H15N3O2 B2602237 ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate CAS No. 1286705-41-6

ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate

Cat. No.: B2602237
CAS No.: 1286705-41-6
M. Wt: 197.238
InChI Key: SKEUQRXIPJNUQX-UHFFFAOYSA-N
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Description

Ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate can be achieved through several methods. One common approach involves the alkylation of imidazole with methyl iodide, followed by further alkylation with ethyl bromide . Another method includes the deprotonation of imidazole with sodium hydride, followed by methylation with methyl iodide and subsequent alkylation with ethyl bromide . These reactions typically require controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This could include continuous flow processes, automated reaction setups, and the use of industrial-grade reagents and solvents to streamline production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can modify the imidazole ring or the carbamate group, potentially forming amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the imidazole ring or the ethyl carbamate moiety are replaced by other groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the imidazole ring or the ethyl carbamate moiety.

Mechanism of Action

The mechanism of action of ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate involves its interaction with molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate can be compared with other imidazole derivatives, such as:

Biological Activity

Ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H14N4O4C_{11}H_{14}N_4O_4, with a molecular weight of approximately 270.25 g/mol. The structure features a carbamate functional group linked to a substituted imidazole ring, which is critical for its biological activity.

Antimicrobial Activity : this compound has shown significant antimicrobial properties, particularly against various bacterial strains. The presence of the imidazole moiety enhances its interaction with biological macromolecules such as enzymes and receptors, potentially inhibiting cellular processes essential for bacterial growth .

Antiprotozoal Effects : Research indicates that derivatives of this compound exhibit potent antiprotozoal activity. For instance, modifications to the carbamate structure have resulted in compounds that are significantly more effective against protozoa such as Trichomonas vaginalis compared to traditional treatments like metronidazole .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntiprotozoalEffective against T. vaginalis, IC50 values <100 nM
CytotoxicitySelective toxicity towards cancer cells
Enzyme InteractionInhibition of metabolic pathways in bacteria

Case Studies and Research Findings

  • Antibacterial Studies : A study highlighted the compound's ability to inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting that its mechanism may involve interference with bacterial cell wall synthesis or protein production.
  • Antiprotozoal Efficacy : In vitro tests demonstrated that certain carbamate derivatives were five to ten times more potent than metronidazole against Giardia duodenalis and T. vaginalis. These findings suggest a promising therapeutic avenue for treating protozoal infections that are resistant to conventional drugs .
  • Cytotoxicity in Cancer Cells : The compound has been evaluated for its antiproliferative effects on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated significant G2/M phase arrest and induction of apoptosis, making it a candidate for further development as an anticancer agent .

Properties

IUPAC Name

ethyl N-[2-(2-methylimidazol-1-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-3-14-9(13)11-5-7-12-6-4-10-8(12)2/h4,6H,3,5,7H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEUQRXIPJNUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCN1C=CN=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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